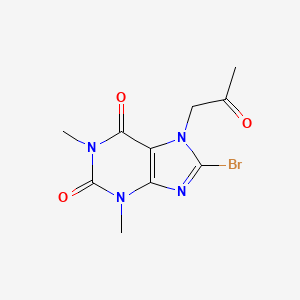

7-Acetonyl-8-bromotheophylline

説明

7-Acetonyl-8-bromotheophylline is a xanthine derivative characterized by a bromine atom at position 8 and an acetonyl group (-CH2COCH3) at position 7 of the purine scaffold. Its molecular formula is C10H10BrN4O3, with a molecular weight of 329.12 g/mol. This compound is synthesized via cyclocondensation reactions involving 8-bromotheophylline precursors and arylpiperazinylpropylamines in boiling 2-methoxyethanol, as described in serotonin transporter activity studies .

特性

IUPAC Name |

8-bromo-1,3-dimethyl-7-(2-oxopropyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN4O3/c1-5(16)4-15-6-7(12-9(15)11)13(2)10(18)14(3)8(6)17/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZTWXVKYKRBBRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1C2=C(N=C1Br)N(C(=O)N(C2=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

7-Acetonyl-8-bromotheophylline can be synthesized through various synthetic routes. One common method involves the cyclocondensation reaction of 7-acetonyl-8-bromotheophylline with appropriate alkylamines. This reaction typically occurs in boiling 2-methoxyethanol . Another method involves the reaction of 7-acetic-8-bromotheophylline aldehyde with arylpiperazinylpropylamine .

Industrial Production Methods

Industrial production methods for 7-Acetonyl-8-bromotheophylline are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions, purification processes, and quality control measures, would apply to the production of this compound.

化学反応の分析

Mechanistic Insights

The acetonyl group at position 7 enhances electrophilicity at adjacent carbons, facilitating nucleophilic substitution or addition reactions. The bromine atom at position 8 stabilizes intermediates through inductive effects, directing regioselectivity in cyclization reactions .

Serotonin Transporter (SERT) Inhibition

Imidazolidine-2,4-dione derivatives (e.g., compounds 1–12 ) show moderate SERT inhibition, with IC<sub>50</sub> values ranging from 0.5–15 µM . These compounds are structural analogs of antidepressants like sertraline.

Antiproliferative Activity

Spirohydantoins synthesized from 7-acetonyl-8-bromotheophylline exhibit antiproliferative effects against cancer cell lines. For example, compound V (N-(4-acetylphenyl)-2-[8-bromo-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl]acetamide) demonstrated activity in the NCI-60 panel .

Table 1: Representative Reaction Products and Activities

| Compound | Structure Class | Biological Activity | IC<sub>50</sub>/EC<sub>50</sub> | Source |

|---|---|---|---|---|

| 1 | Imidazolidine-2,4-dione | SERT Inhibition | 0.5 µM | |

| V | Purine-acetamide hybrid | Antiproliferative (NCI-60) | 10 µM |

Table 2: Reaction Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent Polarity | 2-Methoxyethanol | Maximizes cyclization |

| Temperature | Reflux (~120°C) | Accelerates kinetics |

| Stoichiometry (Amine:Ketone) | 2:1 | Prevents byproducts |

科学的研究の応用

Pharmacological Applications

-

Diuretic Properties :

- Mechanism of Action : 7-Acetonyl-8-bromotheophylline functions as a mild diuretic, similar to its parent compound, bromotheophylline. It aids in the relief of temporary water retention and bloating associated with premenstrual syndrome and other conditions .

- Clinical Use : It is often combined with analgesics like acetaminophen to enhance therapeutic effects for conditions such as menstrual pain .

-

Bioanalytical Methods :

- A validated method using high-performance liquid chromatography (HPLC) has been developed for quantifying 7-acetonyl-8-bromotheophylline in biological samples. This method demonstrated reliability and sensitivity, making it suitable for pharmacokinetic studies .

- Case Study : In a study involving Mexican female subjects, a single oral dose of 25 mg of pamabrom (which includes 7-acetonyl-8-bromotheophylline) was administered alongside paracetamol and naproxen sodium. The pharmacokinetic profile indicated a biexponential decline in plasma concentration, suggesting efficient absorption and elimination characteristics .

Therapeutic Potential

-

Cognitive Enhancement :

- Preliminary studies suggest that compounds related to 7-acetonyl-8-bromotheophylline may exhibit acetylcholinesterase inhibitory activity, which is beneficial in treating neurodegenerative diseases like Alzheimer's. This inhibition can lead to increased levels of acetylcholine, potentially improving cognitive function .

- Antioxidant Activity :

Table 1: Summary of Pharmacological Studies on 7-Acetonyl-8-bromotheophylline

Case Studies

- Pharmacokinetic Evaluation :

- Cognitive Function Studies :

作用機序

The mechanism of action of 7-Acetonyl-8-bromotheophylline involves its interaction with specific molecular targets. One known target is the adenosine receptor, where it acts as an antagonist . This interaction can lead to various physiological effects, including diuretic activity and potential therapeutic effects in conditions like dysmenorrhea .

類似化合物との比較

8-Bromo-1,3,7-trimethylxanthine (Compound 5)

- Structure : Bromine at position 8; methyl groups at positions 1, 3, and 7.

- Synthesis : Alkylation of 8-bromotheophylline with methyl iodide or benzyl bromide in DMF/K2CO3 .

- Key Differences :

- The absence of the acetonyl group reduces steric bulk and ketone reactivity.

- Methyl groups enhance lipophilicity but limit hydrogen-bonding capacity compared to the acetonyl group.

- Applications : Primarily used in synthetic intermediates rather than direct therapeutic applications .

Etophylline (7-(2-Hydroxyethyl)theophylline)

- Molecular Formula : C9H12N4O3 (224.2 g/mol).

- Key Differences: The hydroxyethyl group increases hydrophilicity, improving solubility for intravenous use.

- Applications : Clinically used as a bronchodilator, contrasting with 7-Acetonyl-8-bromotheophylline’s research focus on serotonin transporter modulation .

7-Acetic-8-bromotheophylline and 7-Phenacyl-8-bromotheophylline

- Structures :

- 7-Acetic : Carboxylic acid derivative (-CH2COOH) at position 7.

- 7-Phenacyl : Phenyl-substituted ketone (-COC6H5) at position 7.

- Key Differences :

- The acetonyl group in 7-Acetonyl-8-bromotheophylline offers intermediate polarity between the hydrophilic acetic and lipophilic phenacyl groups.

- These substituents influence pharmacokinetics; phenacyl derivatives may exhibit higher membrane permeability but lower metabolic stability.

- Applications : All three derivatives (acetic, acetonyl, phenacyl) are precursors in serotonin transporter inhibitors, with acetonyl showing balanced reactivity for spirohydantoin formation .

Comparative Data Table

Research Findings and Implications

- Synthetic Flexibility : The acetonyl group enables versatile derivatization (e.g., spirohydantoins), critical for optimizing serotonin transporter affinity .

- Bromine Effects : Bromine at position 8 enhances electrophilic reactivity, facilitating nucleophilic substitutions absent in etophylline .

- Pharmacological Potential: Compared to 8-Bromo-1,3,7-trimethylxanthine, 7-Acetonyl-8-bromotheophylline’s ketone group may improve blood-brain barrier penetration, making it more suitable for neuropharmacology .

生物活性

7-Acetonyl-8-bromotheophylline is a derivative of bromotheophylline, a compound known for its pharmacological properties, particularly as a diuretic. This article explores the biological activity of 7-acetonyl-8-bromotheophylline, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

- Molecular Formula : C₉H₈BrN₄O₂

- Molecular Weight : 284.09 g/mol

- CAS Number : 10381-75-6

7-Acetonyl-8-bromotheophylline exhibits its biological activity primarily through its interaction with adenosine receptors. It is believed to act as an antagonist at the A1 and A2A receptor sites, which are implicated in various physiological processes including renal function and cardiovascular regulation. The diuretic effect is attributed to increased glomerular filtration rate and inhibition of sodium reabsorption in renal tubules, leading to enhanced urine output and relief from conditions associated with fluid retention .

Pharmacological Effects

The pharmacological profile of 7-acetonyl-8-bromotheophylline includes:

- Diuretic Activity : It promotes increased urination, which helps alleviate symptoms associated with premenstrual syndrome such as bloating and swelling .

- Antiproliferative Effects : In vitro studies have demonstrated that related compounds exhibit moderate growth inhibition against various cancer cell lines, suggesting potential applications in oncology .

Pharmacokinetics

The pharmacokinetic properties of 7-acetonyl-8-bromotheophylline include:

- Absorption : Rapid absorption post-administration with peak plasma concentrations reached within approximately 0.78 hours.

- Half-Life : The elimination half-life has been recorded at around 21.35 hours, indicating prolonged activity in the system .

- Volume of Distribution : Specific values for volume distribution have not been thoroughly documented but are critical for understanding dosing regimens.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to 7-acetonyl-8-bromotheophylline:

- Antiproliferative Activity :

- Diuretic Effects :

Comparative Analysis Table

| Property | 7-Acetonyl-8-bromotheophylline | Bromotheophylline |

|---|---|---|

| Molecular Weight | 284.09 g/mol | 259.06 g/mol |

| Diuretic Activity | Yes | Yes |

| Antiproliferative Activity | Moderate | Moderate |

| Mechanism | Adenosine receptor antagonist | Adenosine receptor antagonist |

| Half-Life | ~21.35 hours | Not specified |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。